4-(2-Morpholinoethyl)benzene-1,2-diamine
Overview
Description
4-(2-Morpholinoethyl)benzene-1,2-diamine is an organic compound with the molecular formula C12H19N3O. This compound features a benzene ring substituted with a morpholinoethyl group and two amine groups at the 1 and 2 positions. It is a versatile chemical with significant potential in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Morpholinoethyl)benzene-1,2-diamine typically involves the reaction of 2-nitrochlorobenzene with morpholine and subsequent reduction of the nitro group to an amine group. The reaction conditions often include the use of reducing agents such as zinc powder in ethanol, followed by purification steps involving sodium dithionite and activated carbon .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Morpholinoethyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amine groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc powder in ethanol or catalytic hydrogenation using palladium on carbon.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion to corresponding amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
4-(2-Morpholinoethyl)benzene-1,2-diamine has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-(2-Morpholinoethyl)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function. The morpholinoethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems .
Comparison with Similar Compounds
Benzene-1,2-diamine: Lacks the morpholinoethyl group, which may affect its solubility and reactivity.
4-(2-Piperidinoethyl)benzene-1,2-diamine: Similar structure but with a piperidine ring instead of a morpholine ring, potentially altering its biological activity.
4-(2-Morpholinoethyl)benzene-1,3-diamine: Isomeric compound with amine groups at different positions, affecting its chemical properties and reactivity.
Properties
IUPAC Name |
4-(2-morpholin-4-ylethyl)benzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c13-11-2-1-10(9-12(11)14)3-4-15-5-7-16-8-6-15/h1-2,9H,3-8,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEXPAXCTCKWHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC2=CC(=C(C=C2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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